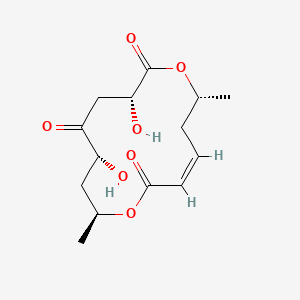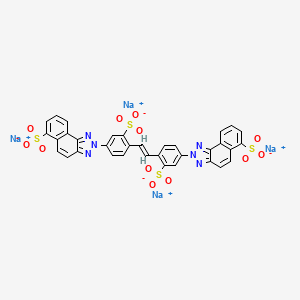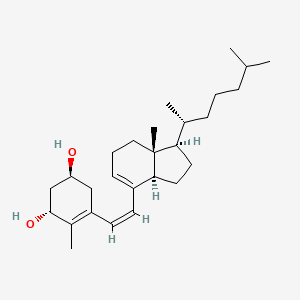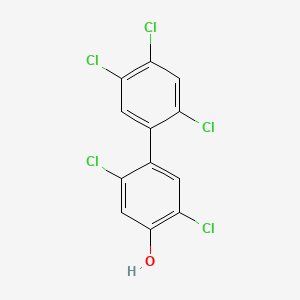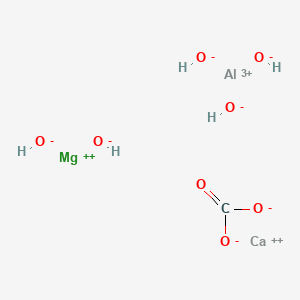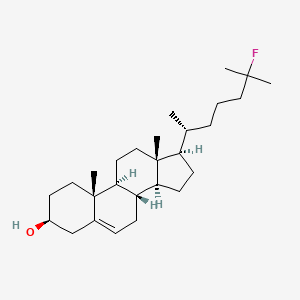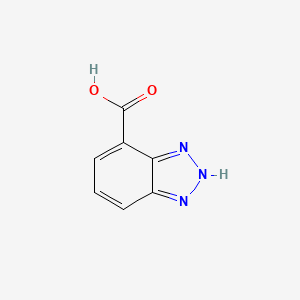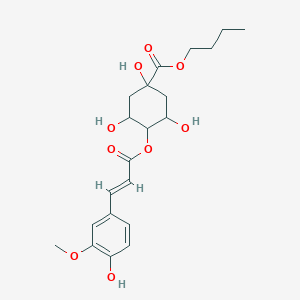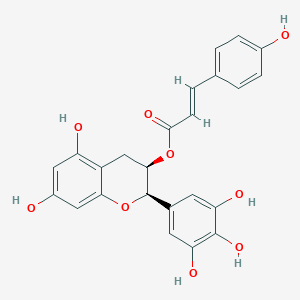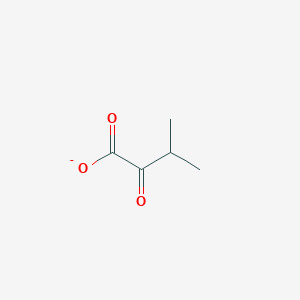
3-Methyl-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion, an oxo fatty acid anion and a branched-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 3-methyl-2-oxobutanoic acid.
Aplicaciones Científicas De Investigación
1. NMR Studies in Proteins
3-Methyl-2-oxobutanoate has been utilized in nuclear magnetic resonance (NMR) studies of high molecular weight proteins. A study by Ayala et al. (2012) discusses an efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate for the specific labeling of Ile methyl-γ(2) groups in proteins. This approach is designed to optimize magnetization transfer in large proteins between important structural probes and their corresponding backbone nuclei (Ayala et al., 2012).
2. Biosynthesis of Ethylene from Methionine
Billington, Golding, and Primrose (1979) identified 4-methylthio-2-oxobutanoate in culture fluids of various bacteria and fungi, suggesting its role as an intermediate in the biosynthesis of ethylene from methionine. Their research presents methods for identifying this compound using techniques like TLC, NMR, and mass spectroscopy (Billington, Golding & Primrose, 1979).
3. Thioacetalization Reagent
Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, a derivative of 3-oxobutanoate, has been investigated as a nonthiolic, odorless, and practical thioacetalization reagent. Ran et al. (2005) demonstrated its effectiveness in converting a range of aldehydes and ketones into corresponding dithioacetals (Ran et al., 2005).
4. Synthesis of Chiral Intermediates
Studies have shown the synthesis of specific chiral intermediates like Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important component in the production of certain pharmaceuticals. Zhang Xingxian (2012) describes a synthesis process starting from L-aspartic acid, highlighting its potential in drug development (Zhang Xingxian, 2012).
5. Enantioselective Reduction by Fungi
Fungal species like Penicillium purpurogenum have been used to reduce ethyl 2-methyl 3-oxobutanoate to its corresponding alcohols. Iwamoto et al. (2000) observed a high diastereomer ratio and enantiomeric excess in these reductions, indicating the potential for precise stereochemical control in microbial reductions (Iwamoto et al., 2000).
Propiedades
Fórmula molecular |
C5H7O3- |
|---|---|
Peso molecular |
115.11 g/mol |
Nombre IUPAC |
3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)/p-1 |
Clave InChI |
QHKABHOOEWYVLI-UHFFFAOYSA-M |
SMILES |
CC(C)C(=O)C(=O)[O-] |
SMILES canónico |
CC(C)C(=O)C(=O)[O-] |
Sinónimos |
2-ketoisovalerate 2-oxoisovalerate 3-methyl-2-oxobutanoate 3-methyl-2-oxobutyrate alpha-keto-isovaleric acid alpha-ketoisopentanoic acid alpha-ketoisovalerate alpha-ketoisovalerate, calcium salt alpha-ketoisovalerate, sodium salt alpha-ketoisovaleric acid alpha-ketovaline alpha-oxoisovalerate calcium ketovaline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



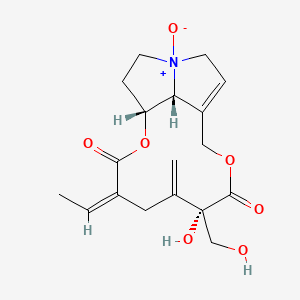
![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
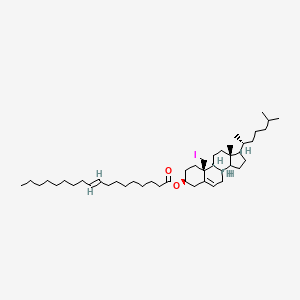
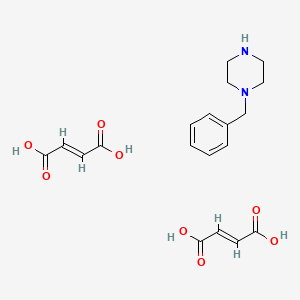
![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)
